2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride
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Overview
Description
2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride is a chemical compound with the molecular formula C12H14N2·HCl. It is a derivative of carbazole, a tricyclic aromatic compound.
Preparation Methods
The synthesis of 2,3,4,9-tetrahydro-1H-carbazol-2-amine hydrochloride typically involves the reaction of substituted phenylhydrazines with cyclohexanone, following the Fischer indole synthesis method . The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, and subsequent purification steps like crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride undergoes various chemical reactions, including:
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: The amine group can participate in substitution reactions, forming various substituted carbazole derivatives.
Common reagents used in these reactions include hypervalent iodine compounds, hydrogen peroxide, and organic hydroperoxides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3,4,9-tetrahydro-1H-carbazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride can be compared with other similar compounds, such as:
6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride: This compound has a similar structure but includes a chlorine atom, which can influence its chemical and biological properties.
1,2,3,4-Tetrahydrocarbazole: This compound lacks the amine group, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific amine substitution, which imparts distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C12H15ClN2 |
---|---|
Molecular Weight |
222.71 g/mol |
IUPAC Name |
2,3,4,9-tetrahydro-1H-carbazol-2-amine;hydrochloride |
InChI |
InChI=1S/C12H14N2.ClH/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8;/h1-4,8,14H,5-7,13H2;1H |
InChI Key |
CUKIEXRYNGIFBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1N)NC3=CC=CC=C23.Cl |
Origin of Product |
United States |
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